molecular formula C10H10N2S B2888486 2-ethyl-3,4-dihydroquinazoline-4-thione CAS No. 69729-68-6

2-ethyl-3,4-dihydroquinazoline-4-thione

Cat. No.: B2888486
CAS No.: 69729-68-6
M. Wt: 190.26
InChI Key: JHGVAZCNMCJXSO-UHFFFAOYSA-N
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Description

2-ethyl-3,4-dihydroquinazoline-4-thione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3,4-dihydroquinazoline-4-thione typically involves the cyclization of 2-aminobenzonitrile with appropriate reagents. One common method includes the reaction of 2-aminobenzonitrile with ethyl isothiocyanate under reflux conditions, leading to the formation of the desired thione derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-ethyl-3,4-dihydroquinazoline-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-ethyl-3,4-dihydroquinazoline-4-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-3,4-dihydroquinazoline-4-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 2-Methylquinazoline-4(3H)-thione
  • 2-Phenylquinazoline-4(3H)-thione
  • 2-Ethylquinazoline-4(3H)-one

Comparison: 2-ethyl-3,4-dihydroquinazoline-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity compared to its oxygen analogs (quinazolinones). The ethyl group at the 2-position also influences its biological activity and solubility properties .

Properties

IUPAC Name

2-ethyl-1H-quinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGVAZCNMCJXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=S)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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